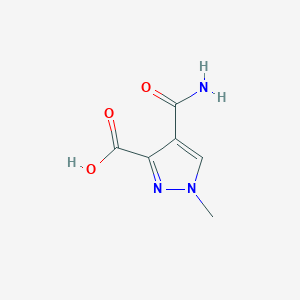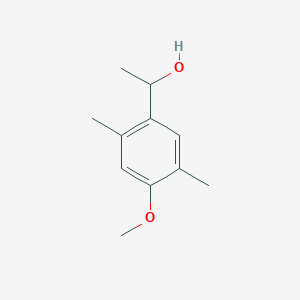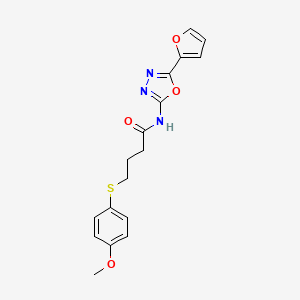![molecular formula C18H25N3O3S2 B2783388 N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide CAS No. 865592-36-5](/img/structure/B2783388.png)
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide” is a chemical compound . It is a type of benzothiazoles . The molecular formula of this compound is C16H17N3O3S3 . The average mass of the molecule is 395.523 Da and the monoisotopic mass is 395.04320 Da .
Molecular Structure Analysis
The InChI string of the molecule is InChI=1S/C16H17N3O3S3/c1-3-19(4-2)25(21,22)11-7-8-12-14(10-11)24-16(17-12)18-15(20)13-6-5-9-23-13/h5-10H,3-4H2,1-2H3,(H,17,18,20) . The SMILES string of the molecule is CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 .Wirkmechanismus
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide is not fully understood. However, studies have suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways involved in inflammation, cancer progression, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to possess antibacterial activity against various strains of bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide in lab experiments is its ability to exhibit multiple biological activities, which makes it a promising candidate for drug development. However, its limited solubility in water and low bioavailability may pose challenges in its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide. One direction is to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to develop new formulations of the compound that enhance its solubility and bioavailability. Further studies are also needed to elucidate its mechanism of action and to explore its potential use in other therapeutic areas.
Synthesemethoden
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide involves the reaction of 6-amino-1,3-benzothiazole-2-thiol with diethylsulfate to form 6-(diethylsulfamoyl)-1,3-benzothiazole-2-thiol. The latter compound is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base to yield this compound. The purity of the compound can be enhanced by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-3-21(4-2)26(23,24)14-10-11-15-16(12-14)25-18(19-15)20-17(22)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVMLMMXLXRRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-Methyl-1-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2783313.png)
![2-(2-Methoxyphenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2783314.png)
![1-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2783320.png)
![2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2783321.png)


![4-(2,6-Dimethylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2783325.png)
![N-Methyl-N-[[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2783326.png)
![2-(4-chlorophenyl)sulfanyl-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2783328.png)